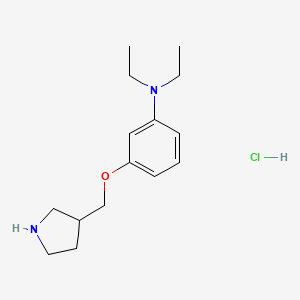
甲基3-溴喹啉-6-羧酸酯
描述
“Methyl 3-bromoquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromoquinoline-6-carboxylate” is1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-bromoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
荧光增白剂
- 已经研究了喹啉衍生物,如甲基3-溴喹啉-6-羧酸酯,作为荧光增白剂的潜力。这种应用基于这些化合物吸收光线并重新发射光线的能力,增强了材料的亮度(Rangnekar & Shenoy, 1987)。
螯合配体的合成
- 这些化合物可以被合并到新型螯合配体中。已经利用Friedländer合成方法来制备各种6-溴喹啉衍生物,这些衍生物在形成金属配位的复合配体中非常有价值。这种配体在催化和材料科学中是必不可少的(Hu, Zhang, & Thummel, 2003)。
多羟喹啉衍生物的合成
- 使用一锅法缩合方法合成了甲基3-溴喹啉-6-羧酸酯衍生物。这些方法具有高产率、简单性和较短的反应时间等优点。所得的多羟喹啉衍生物在有机合成的各个领域具有潜在应用(Khaligh, 2014)。
光物理行为研究
- 喹啉衍生物的光物理性质在发光领域引起了兴趣。已经进行了研究以了解它们的发射和激发光谱,这对于在照明和显示技术中的应用至关重要(Márquez, Zabala, & Tomás, 1992)。
异喹啉衍生物的合成
- 研究还集中在合成与甲基3-溴喹啉-6-羧酸酯结构相关的异喹啉-3-羧酸酯。这些努力突显了对新合成方法和这些化合物潜在应用的持续探索(Liao, Guan, & Liu, 2008)。
生物应用的荧光探针
- 改性喹啉衍生物作为荧光探针,特别用于生物系统中氯离子的检测。它们高的荧光量子产率使其适用于敏感和特异性检测应用(Geddes, Apperson, Karolin, & Birch, 2001)。
安全和危害
“Methyl 3-bromoquinoline-6-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
作用机制
Target of Action
Methyl 3-bromoquinoline-6-carboxylate is a chemical compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of Methyl 3-bromoquinoline-6-carboxylate involves its interaction with the Suzuki–Miyaura cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-bromoquinoline-6-carboxylate are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in the synthesis of various organic compounds, contributing to the formation of carbon–carbon bonds .
Result of Action
The molecular and cellular effects of Methyl 3-bromoquinoline-6-carboxylate’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . By participating in this reaction, Methyl 3-bromoquinoline-6-carboxylate contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 3-bromoquinoline-6-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which Methyl 3-bromoquinoline-6-carboxylate participates, is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of Methyl 3-bromoquinoline-6-carboxylate.
属性
IUPAC Name |
methyl 3-bromoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJYNVCQVDCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227664 | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205114-17-6 | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
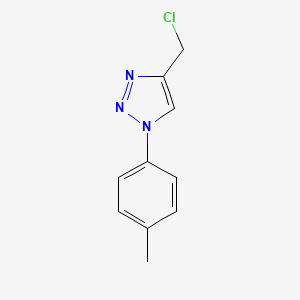

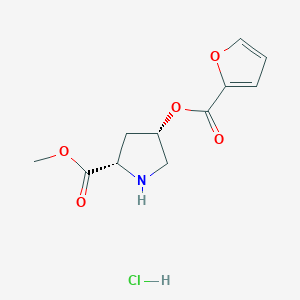
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
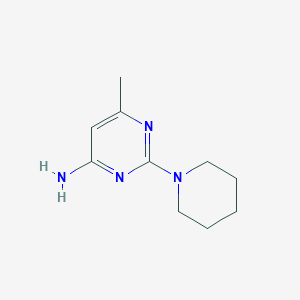


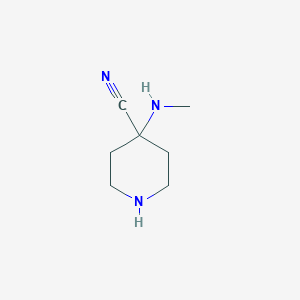
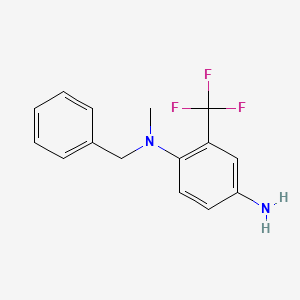
![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
